2-Methylbicyclo[2.2.1]hept-2-ene
Overview
Description
2-Methylbicyclo[2.2.1]hept-2-ene, also known as 2-methyl-2-norbornene, is a bicyclic hydrocarbon with the molecular formula C8H12. It is a derivative of norbornene, featuring a methyl group attached to the second carbon of the bicyclic structure. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical and industrial applications .
Mechanism of Action
Target of Action
It is known that this compound undergoes transformations over a stationary layer of aluminosilicate catalyst at various temperatures .
Mode of Action
The interaction of 2-Methylbicyclo[2.2.1]hept-2-ene with its targets involves a process known as isomerization . This process occurs at temperatures between 150-400°C and is accompanied by δ-migration of hydrogen .
Action Environment
It is known that the compound’s isomerization process occurs at temperatures between 150-400°c , suggesting that temperature is a key environmental factor influencing its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by hydrogenation and subsequent dehydrogenation to yield the desired product . Another method includes the isomerization of 2-methylenebicyclo[2.2.1]heptane over an aluminosilicate catalyst at temperatures ranging from 150 to 400°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic isomerization of related bicyclic compounds. The process typically employs a stationary layer of aluminosilicate catalyst, which facilitates the migration of hydrogen atoms and the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogens, acids, and other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
2-Methylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Medicine: Some derivatives exhibit biological activity, making them potential candidates for drug development.
Industry: It is used in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylenebicyclo[2.2.1]heptane
- 5-Methylbicyclo[2.2.1]hept-2-ene
- Norbornene
Uniqueness
2-Methylbicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the presence of a methyl group at the second carbon. This structural feature influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar bicyclic compounds .
Properties
IUPAC Name |
2-methylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h4,7-8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENSGOZPYEMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989217 | |
Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-92-8 | |
Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-2-ene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-norbornene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.